molecular formula C12H20N2O B15126427 rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide

rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide

Cat. No.: B15126427
M. Wt: 208.30 g/mol
InChI Key: BQBRQFVVVYGKAT-FGWVZKOKSA-N
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Description

rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide: is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and an octahydrocyclopenta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole core, followed by the introduction of the cyclopropylmethyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol
  • rel-(3aR,5r,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Uniqueness

rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide is unique due to its specific structural features, such as the cyclopropylmethyl group and the carboxamide functionality. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(3aR,6aS)-N-(cyclopropylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxamide

InChI

InChI=1S/C12H20N2O/c15-12(14-5-8-1-2-8)9-3-10-6-13-7-11(10)4-9/h8-11,13H,1-7H2,(H,14,15)/t9?,10-,11+

InChI Key

BQBRQFVVVYGKAT-FGWVZKOKSA-N

Isomeric SMILES

C1CC1CNC(=O)C2C[C@@H]3CNC[C@@H]3C2

Canonical SMILES

C1CC1CNC(=O)C2CC3CNCC3C2

Origin of Product

United States

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